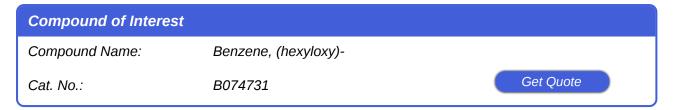


Technical Guide on the Chemical Properties of Benzene, (hexyloxy)-

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, (hexyloxy)-, also known as hexyloxybenzene or phenyl hexyl ether, is an aromatic ether with the chemical formula C₁₂H₁₈O.[1][2][3] Its structure consists of a stable benzene ring bonded to a flexible hexyloxy group (–O–C₆H₁₃).[1] This combination of a rigid aromatic core and a nonpolar alkyl chain imparts distinct chemical characteristics, making it a valuable intermediate in modern organic synthesis and a key building block in materials science.[1] Its applications include the synthesis of liquid crystals, organic electronics, and its use as a fragrance ingredient owing to its subtle floral scent.[1][2] This document provides a comprehensive overview of its chemical properties, synthesis protocols, and spectroscopic data.

Physicochemical Properties

The physical and chemical properties of hexyloxybenzene are summarized below. Data is compiled from various sources, with a preference for experimentally determined values over calculated estimates where available.

Table 2.1: General and Physicochemical Properties of Hexyloxybenzene



Property	Value	Source(s)
IUPAC Name	hexoxybenzene	[4]
Synonyms	Hexyloxybenzene, n-Hexyl phenyl ether	[2][4]
CAS Number	1132-66-7	[1][2][4]
Molecular Formula	C12H18O	[1][2]
Molecular Weight	178.27 g/mol	[1][2]
Appearance	Colorless liquid with a subtle floral scent	[2]
Melting Point	-19 °C	[2]
Boiling Point	240 °C (estimate)	[2]
Density	0.9174 g/cm ³	[2]
Flash Point	92.4 °C	[2]
Vapor Pressure	0.0602 mmHg at 25 °C	[2]
Refractive Index	1.4921 (estimate)	[2]
Water Solubility	Insoluble	[2]
Octanol/Water Partition Coeff. (logP)	4.6	[4]
Topological Polar Surface Area	9.2 Ų	[1]
Rotatable Bond Count	6	[1][4]
Hydrogen Bond Donor Count	0	[1][4]
Hydrogen Bond Acceptor Count	1	[1][4]

Chemical Reactivity and Profile



Hexyloxybenzene's reactivity is primarily defined by its two main components: the aromatic ring and the ether linkage.

Electrophilic Aromatic Substitution (EAS)

The hexyloxy group ($-O-C_6H_{13}$) is a potent activating group in electrophilic aromatic substitution reactions.[1] By donating electron density to the benzene ring through resonance, it stabilizes the arenium ion intermediate, increasing the reaction rate compared to unsubstituted benzene. This electron-donating nature directs incoming electrophiles to the ortho and para positions. Common EAS reactions include:

- Halogenation: Reaction with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst leads to ortho- and para-substituted products.[5][6]
- Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (– NO₂), predominantly at the para position, forming 1-(hexyloxy)-4-nitrobenzene.[1]
- Friedel-Crafts Alkylation and Acylation: Reaction with alkyl or acyl halides in the presence of a Lewis acid attaches alkyl or acyl groups to the ring, again favoring the ortho and para positions.

Reactions of the Hexyloxy Group

The hexyloxy group itself can undergo certain reactions:

- Ether Cleavage: While generally stable, the ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI.
- Oxidation: The alkyloxy side chain is susceptible to oxidation by strong oxidizing agents, such as potassium permanganate (KMnO₄) in an acidic environment. This can lead to the cleavage of the alkyl chain.[1]

Experimental Protocols Synthesis via Williamson Ether Synthesis

The most common and efficient method for preparing hexyloxybenzene is the Williamson ether synthesis.[1] This S_n2 reaction involves the deprotonation of a phenol to form a nucleophilic



phenoxide ion, which then displaces a halide from a primary alkyl halide.[3][7]

Reaction: Phenol + 1-Bromohexane → Hexyloxybenzene

Methodology:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol or DMF.[8][9]
- Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution portion-wise.[1][8] The reaction is exothermic and generates the sodium or potassium phenoxide salt. The mixture is typically stirred for 10-20 minutes to ensure complete formation of the phenoxide.
- Nucleophilic Substitution: Add 1-bromohexane (or another hexyl halide) to the flask. The amount should be in a slight molar excess relative to the phenol.[8]
- Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., 78 °C for ethanol).[8] The reaction is typically refluxed for 1 to 3 hours to ensure completion.
- Work-up and Extraction: After cooling the mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether to dissolve the organic product and water to dissolve the inorganic salts.[3]
- Shake the funnel to partition the components and separate the aqueous layer. Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol) and then with a saturated sodium chloride solution (brine) to remove residual water.[3]
- Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.
- Remove the solvent (diethyl ether) using a rotary evaporator. The crude hexyloxybenzene can then be purified by vacuum distillation to yield the final product.

Electrophilic Bromination Protocol



This protocol describes the introduction of a bromine atom onto the aromatic ring, which is activated by the hexyloxy group.

Reaction: Hexyloxybenzene + Br₂ --(FeBr₃)--> o-Bromohexyloxybenzene + p-Bromohexyloxybenzene

Methodology:

- Setup: In a three-necked flask protected from moisture with a drying tube, dissolve hexyloxybenzene in a dry, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Cool the flask in an ice bath.
- Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).[10]
- Addition of Bromine: While stirring vigorously, add a solution of bromine (Br₂) in the same solvent dropwise to the flask. Maintain the temperature below 5 °C during the addition.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the red-brown color of the bromine disappears.
- Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.
- Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
- Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The resulting product will be a mixture of ortho and para isomers, which can be separated by column chromatography.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of Benzene, (hexyloxy)-.

Table 5.1: ¹H NMR Spectroscopic Data (CDCl₃)



Protons	Chemical Shift (δ, ppm)	Multiplicity
Aromatic (ortho, meta, para)	6.8 - 7.3	Multiplet
Methylene (-O-CH ₂ -)	~3.9	Triplet
Other Methylene (-CH2-)4	1.3 - 1.8	Multiplets
Terminal Methyl (-CH₃)	~0.9	Triplet
Data interpreted from BenchChem[1]		

Table 5.2: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon Atom	Chemical Shift (δ, ppm)	
Aromatic (C-O)	~159	
Aromatic (CH)	114, 121, 129	
Methylene (-O-CH ₂ -)	~68	
Other Methylene (-CH ₂ -) ₄	14 - 32	
Terminal Methyl (-CH₃)	~14	
Data interpreted from BenchChem[1]		

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M^+) peak corresponding to the molecular weight of the compound (m/z = 178).[2] Common fragmentation patterns for alkyl aryl ethers include cleavage of the alkyl chain and the formation of a prominent phenoxy cation or related fragments.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[1] [2]

- Aromatic C-H stretch: Peaks observed just above 3000 cm⁻¹.
- Aliphatic C-H stretch: Peaks observed just below 3000 cm⁻¹.



- Aromatic C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region.
- Asymmetric C-O-C stretch: A strong, characteristic band for aryl alkyl ethers is found around 1250 cm⁻¹.

Visualized Workflows and Pathways Synthesis Workflow

The following diagram illustrates the experimental workflow for the Williamson ether synthesis of hexyloxybenzene.

Caption: Workflow for the Williamson Ether Synthesis of Hexyloxybenzene.

Reaction Pathway

This diagram shows the electrophilic bromination of hexyloxybenzene, highlighting the formation of the resonance-stabilized intermediate and the major products.

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